Isopropylmethoxamine hydrochloride
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Overview
Description
Isopropylmethoxamine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an amine group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylmethoxamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically include the use of methanol and a suitable base to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability. The reaction involves the use of methanol and hydroxylamine sulfonates, resulting in the formation of this compound and a by-product, such as sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the isopropyl group.
Hydroxylamine: Similar in reactivity but lacks the methoxy group.
N-methylhydroxylamine: An isomer of methoxyamine with different reactivity.
Uniqueness
Isopropylmethoxamine hydrochloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to inhibit DNA repair mechanisms makes it particularly valuable in medical research and therapeutic applications .
Properties
CAS No. |
61-15-4 |
---|---|
Molecular Formula |
C14H24ClNO3 |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H |
InChI Key |
PDUFACBDZZVKBL-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
Canonical SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
Related CAS |
550-53-8 (Parent) |
Synonyms |
isopropylmethoxamine isopropylmethoxamine hydrochloride isopropylmethoxamine, (+)-isomer isopropylmethoxamine, (DL)-isomer isopropylmethoxamine, (L)-isome |
Origin of Product |
United States |
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